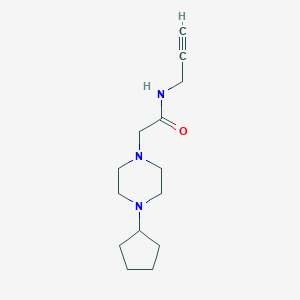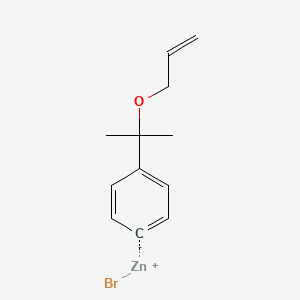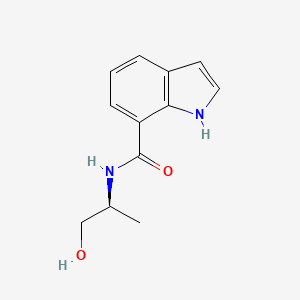
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Functionalization: The indole core is then functionalized at the 7-position with a carboxamide group.
Chiral Center Introduction: The (S)-1-hydroxypropan-2-yl group is introduced to the nitrogen atom of the carboxamide, ensuring the correct stereochemistry.
Common reagents used in these reactions include indole, carboxylic acids, and chiral alcohols. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions include ketones, amines, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(1-Hydroxypropan-2-yl)piperidin-4-one: Similar in structure but with a piperidine ring instead of an indole ring.
(S)-2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione: Contains an isoindoline ring and is used in different chemical contexts.
Uniqueness
(S)-N-(1-Hydroxypropan-2-yl)-1h-indole-7-carboxamide is unique due to its specific indole core structure and the presence of the (S)-1-hydroxypropan-2-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
N-[(2S)-1-hydroxypropan-2-yl]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(7-15)14-12(16)10-4-2-3-9-5-6-13-11(9)10/h2-6,8,13,15H,7H2,1H3,(H,14,16)/t8-/m0/s1 |
Clave InChI |
VJYTYAALDHYMGT-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CO)NC(=O)C1=CC=CC2=C1NC=C2 |
SMILES canónico |
CC(CO)NC(=O)C1=CC=CC2=C1NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


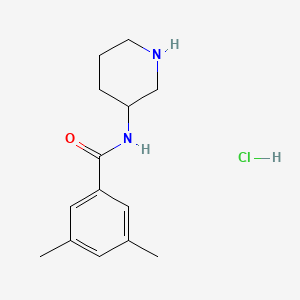
![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)

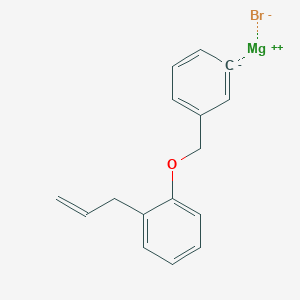
![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)

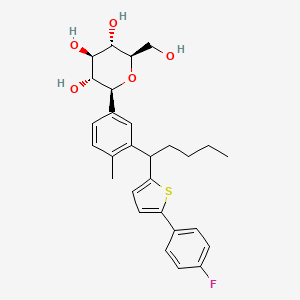

![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
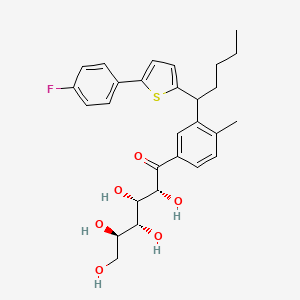
![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
